7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride
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Overview
Description
7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a chloro group and a carbonyl chloride functional group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride typically involves the chlorination of imidazo[1,5-a]pyridine derivatives. One common method is the reaction of imidazo[1,5-a]pyridine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Oxidation: Products include imidazo[1,5-a]pyridine oxides.
Reduction: Products include imidazo[1,5-a]pyridine amines.
Scientific Research Applications
7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and carbonyl chloride groups can interact with biological targets, leading to the modulation of their activity. The compound’s ability to form covalent bonds with nucleophilic sites in proteins or DNA can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroimidazo[1,2-a]pyridine: Similar in structure but lacks the carbonyl chloride group.
Imidazo[1,5-a]pyridine-1-carbonyl chloride: Similar but without the chloro group.
7-Bromoimidazo[1,5-a]pyridine-1-carbonyl chloride: Similar but with a bromo group instead of a chloro group.
Uniqueness
7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride is unique due to the presence of both the chloro and carbonyl chloride functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H4Cl2N2O |
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Molecular Weight |
215.03 g/mol |
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-4-11-7(8(10)13)6(12)3-5/h1-4H |
InChI Key |
WYYOTNJKBLXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1Cl)C(=O)Cl |
Origin of Product |
United States |
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